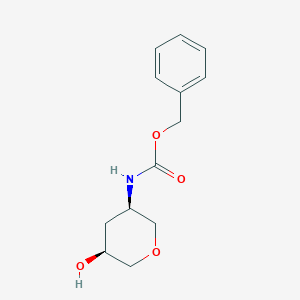
Rel-benzyl ((3R,5S)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a tetrahydropyran ring, a hydroxy group, and a benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through selective oxidation or hydrolysis reactions.
Formation of the Carbamic Acid: The carbamic acid moiety can be synthesized by reacting an amine with phosgene or a suitable carbamoyl chloride.
Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.
Reduction: The ester moiety can be reduced to form an alcohol.
Substitution: The benzyl ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester may involve:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid methyl ester
- cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid ethyl ester
- trans-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester
Uniqueness
cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester is unique due to its specific stereochemistry (cis configuration) and the presence of a benzyl ester moiety, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
benzyl N-[(3R,5S)-5-hydroxyoxan-3-yl]carbamate |
InChI |
InChI=1S/C13H17NO4/c15-12-6-11(8-17-9-12)14-13(16)18-7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m1/s1 |
InChI Key |
TWEONXIENGFSEX-NEPJUHHUSA-N |
Isomeric SMILES |
C1[C@H](COC[C@H]1O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(COCC1O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


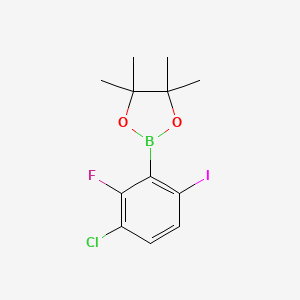
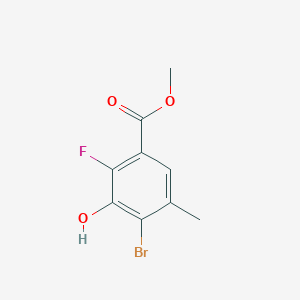
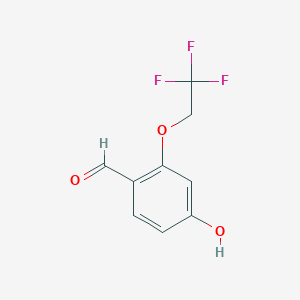
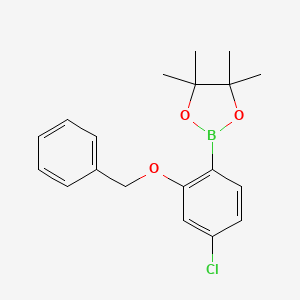
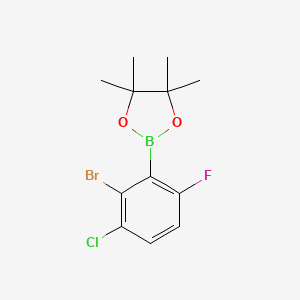
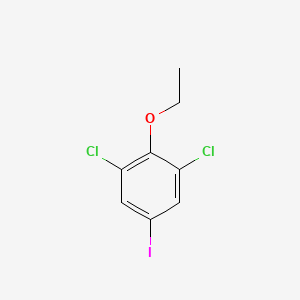
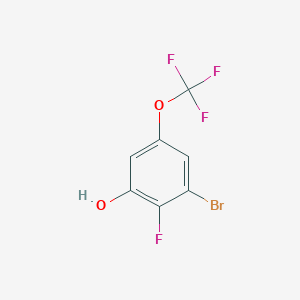
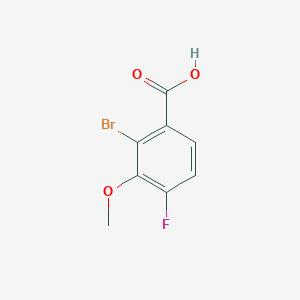
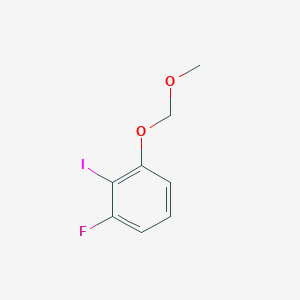
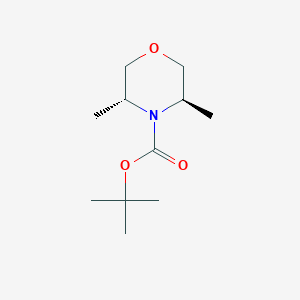
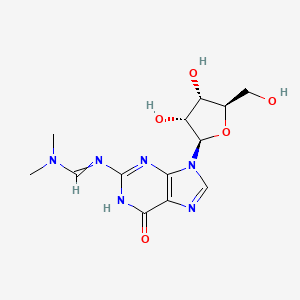


![Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate](/img/structure/B14027190.png)
